4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid

stereochemistry chiral resolution enantiomer

This 3,4-disubstituted pyrrolidine building block features two undefined stereocenters, enabling diverse stereoisomeric library synthesis. Its saturated 4-oxobutanoic acid side chain eliminates Michael acceptor reactivity and PAINS liability, ensuring cleaner HTS data. With XLogP3 of 0.2, it is well-suited for CNS drug discovery programs. Supplied as a ≥95% purity stereochemical mixture; specify enantiomeric requirements at RFQ stage.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 2097999-50-1
Cat. No. B1479096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid
CAS2097999-50-1
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCCOCC1CN(CC1C)C(=O)CCC(=O)O
InChIInChI=1S/C12H21NO4/c1-3-17-8-10-7-13(6-9(10)2)11(14)4-5-12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16)
InChIKeyJYRYAZCNIWFKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid (CAS 2097999-50-1): Procurement-Ready Physicochemical and Sourcing Baseline


4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid (CAS 2097999-50-1) is a synthetic, 3,4-disubstituted pyrrolidine-4-oxobutanoic acid derivative with molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol . The compound features two undefined atom stereocenters on the pyrrolidine ring at positions 3 and 4, conferring a stereochemical complexity score of 280 . Computed physicochemical properties include XLogP3 of 0.2, topological polar surface area (TPSA) of 66.8 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds . The predicted pKa of the terminal carboxylic acid is 4.80 ± 0.17 . The compound is commercially available as a research-grade screening compound and building block from Life Chemicals (catalog F1907-6449, purity ≥95% confirmed by LCMS and/or 400 MHz NMR), Toronto Research Chemicals (catalog E240141), and was previously supplied by Biosynth via CymitQuimica (now discontinued) . It resides within the Life Chemicals HTS Compound Collection of over 494,000 off-the-shelf products and is positioned within the C-substituted pyrrolidine building block portfolio for early drug discovery campaigns .

Why 4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid Cannot Be Generically Substituted by Close Pyrrolidine–Oxobutanoic Acid Analogs


Within the pyrrolidine-4-oxobutanoic acid chemotype, seemingly minor structural variations produce quantifiable differences in stereochemical complexity, lipophilicity, conformational flexibility, and chemical reactivity that are consequential for molecular recognition, synthetic tractability, and pharmacological profiling . The target compound's 3,4-disubstitution pattern generates two undefined stereocenters—yielding up to four distinct stereoisomeric configurations—compared to the single stereocenter in the des-methyl analog 4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS 1870189-73-3) . Relative to the α,β-unsaturated (E)-enoic acid analog (CAS 2098161-08-9), the target compound's saturated butanoic acid side chain eliminates Michael acceptor reactivity, alters the XLogP3 by 0.3 log units (0.2 vs. 0.5), and adds one additional rotatable bond (6 vs. 5), collectively affecting both pharmacokinetic prediction and chemoproteomic risk profiles . These are not interchangeable features; they directly impact intellectual property positioning, hit-to-lead optimization trajectories, and the validity of structure–activity relationship (SAR) conclusions drawn from screening campaigns .

4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid: Comparator-Anchored Quantitative Differentiation Evidence


Stereochemical Complexity: Two Undefined Stereocenters Versus One in the Des-Methyl Analog

The target compound possesses two undefined atom stereocenters at the pyrrolidine C3 and C4 positions, yielding a theoretical maximum of four stereoisomeric configurations . In contrast, the closest des-methyl analog—4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS 1870189-73-3)—contains only one undefined stereocenter at C3, limiting it to two stereoisomers . This doubling of stereochemical space has direct implications for enantioselective synthesis strategy, chiral chromatographic resolution requirements, and the generation of stereochemically pure screening libraries.

stereochemistry chiral resolution enantiomer medicinal chemistry

Lipophilicity Differentiation: XLogP3 0.2 Versus 0.5 for the α,β-Unsaturated Enoic Acid Analog

The target compound's computed XLogP3 is 0.2, indicating borderline hydrophilic character . The direct E-enoic acid analog—(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098161-08-9)—shares the identical TPSA of 66.8 Ų but has an XLogP3 of 0.5, a difference of +0.3 log units . This 0.3 log unit shift corresponds to an approximately 2-fold difference in the octanol-water partition coefficient, which can meaningfully influence membrane permeability predictions, CNS Multiparameter Optimization (MPO) desirability scores, and free fraction estimates in plasma protein binding models.

lipophilicity XLogP3 ADME blood-brain barrier drug-likeness

Conformational Flexibility and Rotatable Bond Count: 6 Versus 5 for the Unsaturated Analog

The target compound contains six rotatable bonds versus five for the (E)-enoic acid analog (CAS 2098161-08-9) . The additional rotatable bond resides in the saturated butanoic acid side chain, which lacks the conformational constraint imposed by the (E)-configured double bond in the comparator. This difference affects estimated conformational entropy penalties upon protein binding (ΔS_conf) and the number of accessible low-energy conformers in solution.

conformational entropy rotatable bonds molecular flexibility drug design

Chemical Reactivity Divergence: Saturated Butanoic Acid Versus α,β-Unsaturated Michael Acceptor

The target compound's 4-oxobutanoic acid side chain is fully saturated, rendering it chemically inert toward thiol-Michael addition . By contrast, the (E)-enoic acid analog (CAS 2098161-08-9) features an α,β-unsaturated carbonyl system that can act as a Michael acceptor toward cysteine thiols and other biological nucleophiles . This functional group dichotomy is of paramount importance when screening against target classes known to be susceptible to covalent-modifier artifacts (e.g., cysteine proteases, deubiquitinases, kinases with active-site cysteines) or when interpreting false-positive rates in high-throughput screening assays that use thiol-containing detection reagents.

Michael acceptor covalent inhibitor off-target reactivity chemical proteomics stability

Patent Landscape Positioning: Pyrrolidine-4-Oxobutanoic Acid Scaffold in Cathepsin S and Acetyl-CoA Carboxylase Inhibitor Space

The 3,4-disubstituted pyrrolidine-4-oxobutanoic acid scaffold occupies a chemical space independently claimed in two distinct therapeutic patent families. Hoffmann-La Roche's EP2814822A1 claims pyrrolidine derivatives as preferential inhibitors of the cysteine protease cathepsin S for metabolic diseases including diabetes and atherosclerosis . Boehringer Ingelheim's US9169205B2 claims pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase(s) (ACC1/ACC2) for obesity, dyslipidemia, and insulin resistance . The target compound's specific 3-ethoxymethyl-4-methyl substitution pattern on the pyrrolidine ring, combined with the saturated 4-oxobutanoic acid side chain, represents a structurally distinct embodiment within the generic Markush structures of both patent families. In contrast, the des-methyl analog (CAS 1870189-73-3) and the regioisomeric 2-ethoxymethyl analog (CAS 2097978-53-3) may map differently onto the claimed substitution patterns, potentially affecting freedom-to-operate assessments.

cathepsin S acetyl-CoA carboxylase patent landscape FTO analysis IP strategy

Commercial Availability and Multi-Vendor Sourcing: Supply Chain Redundancy Comparison

The target compound is available from at least two independent global suppliers—Life Chemicals (catalog F1907-6449, purity ≥95%) and Toronto Research Chemicals (catalog E240141)—providing procurement redundancy . Life Chemicals pricing (2023): 0.25 g at $361, 1 g at $401, 5 g at $1,203, and 10 g at $1,684 . The (E)-enoic acid analog (CAS 2098161-08-9, Life Chemicals F1907-6450) is priced identically to the target compound across all quantity tiers, reflecting comparable synthetic complexity . However, the des-methyl analog (CAS 1870189-73-3) and the 2-ethoxymethyl regioisomer (CAS 2097978-53-3) each have a lower molecular weight (229.27 vs. 243.30 g/mol) and reduced stereochemical complexity, which may translate to different per-gram pricing and supplier breadth. Notably, the Biosynth source for the target compound (via CymitQuimica) has been discontinued, reducing the available supplier pool from three to two .

supplier comparison procurement multi-vendor sourcing supply chain pricing

Optimal Research and Industrial Application Scenarios for 4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid Based on Quantified Differentiation Evidence


Stereochemistry-Aware Fragment Elaboration and Chiral Building Block Procurement

When a medicinal chemistry program requires a pyrrolidine-based building block with two stereochemically defined centers for diastereoselective library synthesis, the target compound's dual undefined stereocenters (C3 and C4) provide a scaffold capable of generating four stereoisomeric products from a single synthetic intermediate . This contrasts with the des-methyl analog (CAS 1870189-73-3), which can yield only two stereoisomers and therefore provides half the stereochemical diversity per synthetic sequence . Procurement teams should specify stereochemical purity requirements (e.g., single enantiomer vs. racemate) at the request-for-quote stage, as the commercial material from Life Chemicals and TRC is supplied as a stereochemical mixture with undefined enantiomeric composition .

Covalent Modifier Risk-Minimized High-Throughput Screening Library Design

For target-based HTS campaigns against cysteine protease, deubiquitinase, or kinase panels where α,β-unsaturated carbonyl compounds are explicitly flagged as PAINS (Pan-Assay Interference Compounds), the target compound's saturated 4-oxobutanoic acid side chain eliminates the Michael acceptor liability present in the (E)-enoic acid analog (CAS 2098161-08-9) . This binary reactivity distinction directly impacts false-positive rates in biochemical assays using thiol-containing detection reagents (e.g., Thiol-Glo, DTNB-based readouts) and reduces the chemoproteomic risk of non-specific protein labeling in cellular target engagement experiments . Screening groups should preferentially select the saturated analog when assay fidelity and hit triage efficiency are prioritized over covalent warhead strategies.

CNS-Targeted Library Profiling Within Optimized Lipophilicity Windows

The target compound's XLogP3 of 0.2 places it closer to the CNS drug-like optimal range (typically XLogP 1–3 for orally bioavailable CNS drugs) compared to the (E)-enoic acid analog at XLogP 0.5 . While both values fall within acceptable CNS MPO (Multiparameter Optimization) space, the 0.3 log unit difference becomes significant when rank-ordering compounds for parallel artificial membrane permeability assays (PAMPA-BBB) or when applying stricter physicochemical filters for CNS penetration probability . Additionally, the target compound's six rotatable bonds provide greater conformational adaptability for induced-fit binding to flexible CNS targets such as GPCRs or ion channels, compared to the more constrained five-rotatable-bond unsaturated analog .

Freedom-to-Operate-Conscious Hit-to-Lead Initiation in Metabolic Disease Programs

For industrial drug discovery groups operating in the competitive metabolic disease space—particularly type 2 diabetes, obesity, and dyslipidemia—the target compound's specific 3-ethoxymethyl-4-methyl substitution pattern maps as a structurally distinct embodiment within the broad Markush claims of EP2814822A1 (cathepsin S inhibitors, Hoffmann-La Roche) and US9169205B2 (acetyl-CoA carboxylase inhibitors, Boehringer Ingelheim) . This positioning may offer a differentiated starting point for SAR exploration relative to the des-methyl and regioisomeric analogs, which fall within different regions of the claimed chemical space. Formal freedom-to-operate analysis by qualified patent counsel is required before committing to lead optimization; the evidence provided here serves only to flag the patent landscape relevance and does not constitute a legal opinion .

Quote Request

Request a Quote for 4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.